(5-Methyl-1,2-oxazol-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
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Description
The compound contains several functional groups including a 5-Methyl-1,2-oxazol-4-yl group, a trifluoromethyl group, and a piperidin-1-yl group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .
Synthesis Analysis
While the exact synthesis route for this compound is not available, compounds with similar structures are often synthesized through multi-step organic reactions involving nucleophilic substitutions, condensations, and cyclizations .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxazole ring, a piperidine ring, and a trifluoromethyl group. The presence of these functional groups could potentially influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
The oxazole ring in the compound is a heterocyclic aromatic ring, which means it is likely to be involved in electrophilic aromatic substitution reactions. The trifluoromethyl group is an electron-withdrawing group, which could potentially increase the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the oxazole and piperidine rings could potentially increase the compound’s solubility in polar solvents .Future Directions
properties
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c1-11-13(8-22-26-11)16(24)23-7-3-4-12(9-23)10-25-15-14(17(18,19)20)5-2-6-21-15/h2,5-6,8,12H,3-4,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOFOXIKSUMCJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCCC(C2)COC3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine |
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